4'-tert-Butyl-2-methoxy-1,1'-biphenyl
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Overview
Description
4’-tert-Butyl-2-methoxy-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a tert-butyl group attached to the fourth carbon of one benzene ring and a methoxy group attached to the second carbon of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyl-2-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. In this case, 4-tert-butylphenylboronic acid and 2-methoxy-1-bromobenzene can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 4’-tert-Butyl-2-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4’-tert-Butyl-2-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The biphenyl structure can be reduced to form a cyclohexyl derivative.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-tert-Butyl-2-formyl-1,1’-biphenyl.
Reduction: Formation of 4’-tert-Butyl-2-methoxycyclohexane.
Substitution: Formation of 4’-tert-Butyl-2-bromo-1,1’-biphenyl or 4’-tert-Butyl-2-nitro-1,1’-biphenyl.
Scientific Research Applications
4’-tert-Butyl-2-methoxy-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as p38 MAP kinase, by binding to their active sites . This interaction can modulate various cellular pathways, leading to anti-inflammatory and anti-cancer effects. The compound’s structural features, such as the tert-butyl and methoxy groups, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the methoxy group.
4-tert-Butyl-4’-methoxy-1,1’-biphenyl: Similar structure but with different substitution patterns.
tBuBrettPhos: A biphenyl-based phosphine ligand with different functional groups.
Uniqueness
4’-tert-Butyl-2-methoxy-1,1’-biphenyl is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
383913-41-5 |
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Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,3)14-11-9-13(10-12-14)15-7-5-6-8-16(15)18-4/h5-12H,1-4H3 |
InChI Key |
HEEPGZRKNRWQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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